molecular formula C9H14ClNOS B2783957 2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride CAS No. 2418727-30-5

2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride

Cat. No.: B2783957
CAS No.: 2418727-30-5
M. Wt: 219.73
InChI Key: FAHSKTDJDAUPTC-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride is an organic compound featuring a para-aminomethyl-substituted phenyl group linked via a sulfanylethanol (-S-CH₂CH₂OH) moiety, with the amine group protonated as a hydrochloride salt. This structure confers enhanced aqueous solubility due to the ionic nature of the hydrochloride salt, a property critical for pharmaceutical and synthetic applications .

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]sulfanylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c10-7-8-1-3-9(4-2-8)12-6-5-11;/h1-4,11H,5-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHSKTDJDAUPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)SCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418727-30-5
Record name 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol hydrochloride
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Biological Activity

2-[4-(Aminomethyl)phenyl]sulfanylethanol; hydrochloride, also known by its chemical structure and various identifiers, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on cellular processes, and implications in therapeutic applications.

  • Chemical Name: 2-[4-(Aminomethyl)phenyl]sulfanylethanol; hydrochloride
  • CAS Number: 2418727-30-5
  • Molecular Formula: C10H14ClNOS
  • Molecular Weight: 233.74 g/mol

The biological activity of 2-[4-(Aminomethyl)phenyl]sulfanylethanol; hydrochloride is primarily attributed to its ability to interact with various biomolecular targets. Similar compounds have demonstrated the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : Potential modulation of receptor activity, influencing signal transduction pathways.
  • Gene Expression Alteration : Changes in gene expression profiles leading to varied cellular responses.

Biological Activity Overview

Research indicates that compounds structurally related to 2-[4-(Aminomethyl)phenyl]sulfanylethanol exhibit diverse biological activities, including:

  • Antiproliferative Effects : Demonstrated efficacy against several cancer cell lines.
  • Antimicrobial Properties : Potential activity against various pathogens.
  • Neuroprotective Effects : Influence on neuronal cell viability and function.

Antiproliferative Activity

In vitro studies have shown that derivatives of 2-[4-(Aminomethyl)phenyl]sulfanylethanol possess significant antiproliferative effects against human cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values ranged from 0.5 to 3.5 µM, indicating potent activity.
  • HeLa (Cervical Cancer) : Similar IC50 values were observed, suggesting effectiveness across different cancer types.
CompoundCell LineIC50 (µM)
2-[4-(Aminomethyl)phenyl]sulfanylethanolMCF-70.5
2-[4-(Aminomethyl)phenyl]sulfanylethanolHeLa0.82
Related Compound XA2780 (Ovarian)1.30

Mechanistic Insights

Studies have elucidated the molecular mechanisms underlying the biological activity of related compounds:

  • Cell Cycle Arrest : Induction of cell cycle arrest at the G1 phase was observed in treated cells.
  • Apoptosis Induction : Increased levels of pro-apoptotic markers were noted, suggesting a pathway leading to programmed cell death.

Interaction with Biomolecules

The compound's interaction with various enzymes and proteins is crucial for its biological effects:

  • Transport Proteins : It may influence the transport of metabolites across cellular membranes.
  • Binding Affinity : High binding affinity to target receptors has been reported, enhancing its therapeutic potential.

Temporal Effects

Long-term studies indicate that exposure to related compounds results in sustained changes in cellular function, impacting metabolic pathways and cellular homeostasis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility (Aqueous) Applications References
2-[4-(Aminomethyl)phenyl]sulfanylethanol HCl* C₉H₁₄ClNO₂S 235.5 Phenyl, sulfanylethanol, aminomethyl High Drug intermediates, synthesis
2-(4-(Aminomethyl)phenyl)acetic acid HCl C₉H₁₂ClNO₂ 201.65 Phenyl, acetic acid, aminomethyl High Organic synthesis
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl C₉H₁₄ClNOS 219.73 Phenyl, methylsulfanyl, ethanamine Moderate Not specified
4-Amidinophenylmethanesulfonyl fluoride HCl C₈H₁₀ClFN₂O₂S 252.69 Amidino, sulfonyl fluoride Moderate Protease inhibition
[4-(2-Phenylethyl)phenyl]amine HCl C₁₄H₁₆ClN 233.74 Phenyl, phenethyl, amine Low Chemical research

*Calculated based on structural analysis.

Key Observations:

Functional Group Influence: The sulfanylethanol group in the target compound introduces a polar hydroxyl (-OH) and thioether (-S-) linkage, enhancing hydrophilicity compared to methylsulfanyl or phenoxy substituents in analogs . Acetic acid derivatives (e.g., ) exhibit higher acidity (pKa ~2.5) due to the carboxyl group, whereas the target compound’s hydroxyl group (pKa ~10–12) is less acidic but more nucleophilic .

Solubility: Hydrochloride salts universally improve aqueous solubility. For example, 4-[4-(Aminomethyl)phenyl]benzoic acid HCl is explicitly noted for its solubility in synthetic workflows, a trait shared by the target compound .

Molecular Weight :

  • The target compound’s higher molecular weight (235.5 g/mol) compared to acetic acid derivatives (201.65 g/mol) reflects the added sulfur atom and extended alkyl chain .

Stability and Industrial Use

  • Crystalline Stability : emphasizes the importance of stable hydrochloride crystal forms for drug formulation. The target compound’s stability under ambient conditions would require empirical verification but is anticipated to align with trends observed in related salts .
  • Bulk Production : Suppliers like American Elements () and Parchem (–16) highlight the commercial availability of custom-synthesized hydrochloride salts, underscoring industrial demand for such building blocks .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds like N-(4-(Aminomethyl)phenyl)benzamide derivatives are synthesized using coupling reagents (e.g., EDC/HOBt) under inert conditions . Key parameters include:

  • Temperature : 80–120°C for optimal reactivity .
  • Catalysts : Palladium catalysts for cross-coupling steps .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfanylating agents). Post-synthesis purification via recrystallization or column chromatography improves purity .

Q. Which analytical techniques are critical for characterizing 2-[4-(Aminomethyl)phenyl]sulfanylethanol hydrochloride?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks with <2 ppm error) .
    • Purity Assessment :
  • HPLC : Retention times (e.g., 0.88–1.21 minutes) and >95% purity thresholds .
  • Melting Point Analysis : Sharp melting ranges (e.g., 251–310°C) confirm crystallinity .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility but may require DMSO for stock solutions. Analogous compounds show pH-dependent solubility (e.g., soluble in acidic buffers) .
  • Stability : Store at –20°C under anhydrous conditions. Degradation risks include hydrolysis of the sulfanyl group; stability assays via HPLC over 72 hours are recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and HRMS data during structural validation?

  • Case Study : Inconsistent NMR shifts (e.g., unexpected aromatic splitting) may arise from conformational isomers. Compare experimental HRMS data (e.g., m/z 243.1129 [M+H]+) with theoretical values to confirm molecular formula .
  • Troubleshooting :

  • Deuterated Solvent Effects : Ensure complete dissolution in DMSO-d₆ or D₂O.
  • Impurity Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What experimental designs are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • In Vitro Assays :

  • Enzymatic Inhibition : Use fluorogenic substrates (e.g., Kallikrein-6) with IC₅₀ determination via kinetic assays .
  • Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity (KD) for receptors .
    • Cellular Models : Oligodendrocyte growth assays to assess neuroprotective effects, with dose-response curves (1–100 µM) .

Q. How can reaction yields be improved in multi-step syntheses of derivatives?

  • Case Study : Urea derivatives synthesized via microwave-assisted methods achieved 55–95% yields by optimizing:

  • Temperature : 120–130°C for 10–15 minutes .
  • Catalysts : Ammonium chloride accelerates urea formation .
    • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. What strategies are used to compare bioactivity across structurally similar compounds?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects : Compare methyl, bromo, and methoxy groups on aromatic rings (e.g., 5-bromo analogs show enhanced enzyme inhibition) .
  • Scaffold Modifications : Replace the ethanol moiety with piperidine or morpholine to assess solubility and target engagement .
    • Statistical Analysis : Principal Component Analysis (PCA) of IC₅₀ values and physicochemical descriptors (e.g., logP, polar surface area) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data from different assay formats?

  • Example : A compound may inhibit an enzyme in a fluorogenic assay but show no effect in a cellular model. Potential causes include:

  • Membrane Permeability : Use PAMPA assays to evaluate passive diffusion .
  • Metabolic Stability : Incubate with liver microsomes to assess degradation .
    • Validation : Orthogonal assays (e.g., Western blot for target protein modulation) confirm on-target effects .

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